molecular formula C16H20N2O2S B5569299 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide

4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide

Cat. No. B5569299
M. Wt: 304.4 g/mol
InChI Key: VKYRKSLSFXKLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds involves various chemical reactions. One study describes the electrochemical synthesis of copper(II) and nickel(II) complexes with 4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide, highlighting the method's efficiency and specificity (Dura´n et al., 1997).

Molecular Structure Analysis

The molecular structure of similar benzenesulfonamide derivatives has been extensively studied. For example, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide demonstrate significant hydrogen bonding and π-π stacking interactions, influencing the compound's overall conformation and stability (Jacobs et al., 2013).

Chemical Reactions and Properties

Various chemical reactions involving benzenesulfonamides have been reported. For instance, the formation of bis{4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide}copper(II) via electrochemical oxidation highlights the compound's reactivity and potential for forming complex structures (Dura´n et al., 1997).

Physical Properties Analysis

The physical properties of benzenesulfonamides depend on their molecular structure. Studies on similar compounds show that variations in molecular conformation can lead to differences in properties like melting points, solubility, and crystal structure (Jacobs et al., 2013).

Scientific Research Applications

Catalytic Applications

4-Propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide derivatives have been studied for their application in catalysis, particularly in transfer hydrogenation reactions. A study by Ruff et al. (2016) involved the synthesis of Cp*Ir(pyridinesulfonamide)Cl precatalysts, including derivatives similar to 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide. These precatalysts showed high activity in the transfer hydrogenation of various ketones, including aryl, diaryl, and α,β-unsaturated ketones, under base-free conditions. Remarkably, the catalysis experiments could be conducted in air without the need for dried and degassed substrates or basic additives, demonstrating the robustness and practical applicability of these catalytic systems (Ruff, Kirby, Chan, & O'Connor, 2016).

Antimicrobial and Anticancer Activity

Sulfonamide derivatives, including those related to 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, have been explored for their biological activities. A study by Ijuomah, Ike, and Obi (2022) on N-pyridin-3-yl-benzenesulfonamide showcased significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although this study did not specifically mention 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, it highlights the potential of sulfonamide derivatives in antimicrobial applications (Ijuomah, Ike, & Obi, 2022). Furthermore, Ghorab and Al-Said (2012) investigated novel indenopyridine derivatives with a structure related to 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, revealing significant anticancer activity against the breast cancer cell line MCF7, with some compounds showing higher potency than the reference drug Doxorubicin (Ghorab & Al-Said, 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many sulfonamides act as inhibitors of enzymes that require p-aminobenzoic acid for their activity .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. In general, sulfonamides can cause allergic reactions in some individuals .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its properties through structural modifications, and investigation of its mechanism of action .

properties

IUPAC Name

4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-2-3-14-4-6-16(7-5-14)21(19,20)18-13-10-15-8-11-17-12-9-15/h4-9,11-12,18H,2-3,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYRKSLSFXKLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.